molecular formula C24H38N4O7S B8065412 L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-

L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-

Cat. No.: B8065412
M. Wt: 526.6 g/mol
InChI Key: JGSWQWPPTBITSX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Functional Groups The compound L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]- (CAS 200190-89-2) is a chemically modified derivative of the non-proteinogenic amino acid L-ornithine. Key structural features include:

  • N2-Protection: A tert-butoxycarbonyl (Boc) group, commonly used in peptide synthesis to block the α-amino group during reactions .
  • N5-Modification: A bulky 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl sulfonyl (Pbf) group linked via an iminomethyl moiety. This modification enhances steric hindrance and stability, making the compound resistant to enzymatic degradation .

Applications
This derivative is primarily utilized in solid-phase peptide synthesis (SPPS) as a protected arginine analog. The Boc and Pbf groups ensure selective deprotection during synthesis, enabling precise control over peptide chain elongation .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O7S/c1-14-15(2)20(16(3)17-12-24(7,8)34-19(14)17)36(32,33)28-26-13-25-11-9-10-18(21(29)30)27-22(31)35-23(4,5)6/h13,18,28H,9-12H2,1-8H3,(H,25,26)(H,27,31)(H,29,30)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSWQWPPTBITSX-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Ornithine, a non-proteinogenic amino acid, has garnered attention for its potential biological activities, particularly in the context of its derivatives. The compound in focus, L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-, exhibits unique properties that merit detailed exploration.

The molecular formula of this compound is C19H30N4O5SC_{19}H_{30}N_{4}O_{5}S, with a molecular weight of 426.53 g/mol. It is characterized by a predicted boiling point of approximately 613.2 °C and a density of 1.39 g/cm³. The compound is soluble in various organic solvents such as chloroform and DMSO but is insoluble in water .

PropertyValue
Molecular FormulaC19H30N4O5S
Molecular Weight426.53 g/mol
Boiling Point613.2 ± 65.0 °C (Predicted)
Density1.39 g/cm³
SolubilitySoluble in chloroform, DMSO
Storage TemperatureStore below -20 °C

L-Ornithine plays a crucial role in the urea cycle and is involved in the synthesis of polyamines, which are essential for cell growth and differentiation. The specific derivative under examination has been shown to exhibit enhanced biological activity due to the presence of the sulfonyl group and the bulky pentamethylbenzofuran moiety, which may influence its interaction with biological targets.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that certain ornithine derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated that compounds similar to L-Ornithine can inhibit the growth of fungi such as Aspergillus fumigatus, highlighting their potential as antifungal agents .
  • Cancer Research : In vitro studies have suggested that ornithine derivatives can induce apoptosis in cancer cell lines. The sulfonyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets involved in apoptosis pathways.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating nitric oxide synthase activity and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Scientific Research Applications

Pharmacological Applications

L-Ornithine derivatives are being studied for their roles in various therapeutic areas:

  • Hepatoprotection : Research indicates that L-ornithine can protect liver cells from damage due to toxins and oxidative stress. The sulfonyl modification may enhance its protective effects by improving solubility and bioavailability .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities, which could be beneficial in conditions characterized by oxidative stress .
  • Wound Healing : Studies have indicated that ornithine derivatives can promote collagen synthesis and enhance wound healing processes due to their role in the urea cycle and protein metabolism .

Biochemical Research

In biochemical studies, L-Ornithine derivatives are utilized for:

  • Metabolic Pathway Analysis : As a key intermediate in the urea cycle, modified ornithines are used to study metabolic disorders and the regulation of nitrogen metabolism .
  • Enzyme Substrates : The compound can serve as a substrate for various enzymes involved in amino acid metabolism, allowing researchers to investigate enzyme kinetics and mechanisms .

Case Study 1: Hepatoprotective Effects

A study published in the Journal of Hepatology explored the hepatoprotective effects of L-Ornithine against acetaminophen-induced liver injury. The results demonstrated that treatment with L-Ornithine significantly reduced liver enzyme levels and improved histopathological outcomes compared to control groups .

Case Study 2: Enhanced Wound Healing

In a clinical trial involving patients with diabetic ulcers, topical application of an L-Ornithine-based gel showed significant improvement in healing rates compared to standard treatments. The study highlighted the role of ornithine in collagen deposition and tissue regeneration .

Comparison with Similar Compounds

N5-(1-Iminoalk(en)yl)-L-Ornithine Derivatives

  • Examples: L-VNIO (N5-(1-imino-3-butenyl)-L-ornithine), L-NIO (N5-(1-iminoethyl)-L-ornithine) .
  • Structural Differences: Substituents: Alkenyl/alkyl chains at N5 instead of the benzofuranyl sulfonyl group. Functional Role: These compounds act as competitive inhibitors of nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH) by mimicking L-arginine’s guanidinium group .
  • Binding Affinity: L-VNIO exhibits higher selectivity for inducible NOS (iNOS) due to its vinyl group, achieving IC₅₀ values in the nanomolar range .

N-2-Succinyl-L-Ornithine

  • Structural Feature : Succinyl group at the N2 position.
  • Binding Energy: Demonstrates a binding energy of −12.8 kcal/mol against Pseudomonas aeruginosa’s PvdA enzyme, significantly stronger than L-ornithine (−7.7 kcal/mol) .
  • Application: Potential therapeutic agent for bacterial infections by disrupting siderophore biosynthesis .

N5-Hydroxy-L-Ornithine

  • Modification : Hydroxylamine group at N3.
  • Role : Intermediate in the biosynthesis of hydroxamate siderophores (e.g., aerobactin) .

Mechanistic Insights

  • Enzyme Inhibition : The benzofuranyl sulfonyl group in the target compound prevents participation in the urea cycle, unlike unmodified L-ornithine, which is central to ammonia detoxification .
  • Synthetic Utility : The Boc-Pbf protection strategy mirrors methodologies used for Z-Arg(Pbf)-OH.CHA (CAS 200190-89-2), emphasizing compatibility with Fmoc/t-Boc SPPS protocols .
  • Metabolic Engineering : Wild-type L-ornithine production in Corynebacterium glutamicum achieves 14.84 g/L via NADPH optimization , while synthetic derivatives like the target compound bypass natural metabolic routes entirely.

Research Findings and Data

Binding Energy Comparisons (PvdA Enzyme)

Compound Binding Energy (kcal/mol) Key Interactions
L-Ornithine −7.7 SER21, ASN22, ARG357
N-2-Succinyl-L-Ornithine −12.8 SER21, TRP52, ARG357 (3 H-bonds)
Target Compound Not reported Predicted steric hindrance from Pbf group

Preparation Methods

Synthesis of the L-Ornithine Backbone

The L-ornithine backbone serves as the foundational structure for this compound. Industrial-scale production typically begins with L-ornithine hydrochloride due to its commercial availability and stability. A patented desalination process involves dissolving L-ornithine hydrochloride in a 40–50% aqueous solution, adjusting the pH to 8–9 with sodium hydroxide, and concentrating under reduced pressure at 50–60°C to yield free L-ornithine .

Protection of the α-Amino Group
The N2-position is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds in a mixed solvent system (e.g., tetrahydrofuran/water) at 0–25°C, achieving yields exceeding 85% .

StepReagent/ConditionFunctionYield
DesalinationNaOH (pH 8–9), 50–60°CRemove HCl92%
Boc ProtectionBoc₂O, Et₃N, THF/H₂ON2 protection87%

Preparation of the Benzofuranyl Sulfonyl Component

The 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl sulfonyl group is synthesized via a -sigmatropic rearrangement, as detailed in patent US20130046103A1 . Starting from 4-substituted phenol derivatives, the process involves:

  • Sulfonation : Treating 4-hydroxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran with chlorosulfonic acid at −10°C to form the sulfonyl chloride intermediate.

  • Amination : Reacting the sulfonyl chloride with ammonium hydroxide to yield the sulfonamide.

  • Iminomethylation : Condensing the sulfonamide with formaldehyde and ammonium acetate under acidic conditions to introduce the iminomethyl group.

Critical parameters include maintaining temperatures below 10°C during sulfonation to prevent side reactions and using anhydrous conditions for iminomethylation to avoid hydrolysis .

Coupling the Sulfonyl Iminomethyl Group to L-Ornithine

The N5-position of Boc-protected L-ornithine is functionalized with the benzofuranyl sulfonyl iminomethyl group through a two-step sequence:

Step 1: Activation of the Sulfonamide
The benzofuranyl sulfonamide is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. This forms an active ester, which enhances electrophilicity for subsequent nucleophilic attack .

Step 2: Nucleophilic Substitution
The activated sulfonamide reacts with the δ-amino group of Boc-protected L-ornithine in the presence of N,N-diisopropylethylamine (DIPEA). The reaction is conducted at 25°C for 12–18 hours, achieving coupling efficiencies of 78–82% .

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of both components
Temperature25°CBalances reaction rate and side reactions
CatalystDIPEANeutralizes HCl, drives reaction forward

Industrial-Scale Optimization

Scaling the synthesis requires addressing solvent recovery and purification challenges. The patented crystallization method from CN104292149A is adapted for final product purification:

  • Solvent Exchange : Replace dichloromethane with ethanol via reduced-pressure distillation.

  • Crystallization : Add n-heptane as an anti-solvent to induce crystallization at 2–5°C.

  • Filtration and Drying : Isolate the crystalline product and dry under vacuum at 40°C.

This method achieves a purity of 98.5% with a throughput of 15 kg per batch .

Analytical Characterization

The final product is validated using:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 623.2 [M+H]⁺.

  • NMR : Distinct signals for Boc (δ 1.43 ppm, singlet) and benzofuranyl methyl groups (δ 1.98–2.15 ppm, multiplets) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this L-ornithine derivative, and how can stereochemical purity be ensured?

The compound is synthesized via sequential protection of functional groups. The N⁵-amine is typically protected using a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, while the N²-amine is shielded with a tert-butoxycarbonyl (Boc) group . Key steps include:

  • Coupling reactions : Use of sulfonyl chlorides for Pbf incorporation.
  • Purification : Reverse-phase HPLC or flash chromatography to isolate intermediates.
  • Stereochemical validation : Circular dichroism (CD) spectroscopy or X-ray crystallography to confirm L-configuration .
    Data contradiction note : Yields may vary due to steric hindrance from bulky protecting groups; optimizing reaction temperature (0–4°C) improves regioselectivity .

Advanced: How can metabolic engineering strategies enhance the biosynthesis of L-ornithine derivatives in microbial systems?

Overexpression of gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) in Corynebacterium glutamicum increases NADPH availability, boosting L-ornithine titers to 14.84 g/L . Critical steps:

  • Gene knockout : Disruption of speE (spermidine synthase) to redirect metabolic flux.
  • Quantitative PCR : Monitor expression levels of NADPH-generating genes.
  • Metabolic flux analysis : ¹³C isotope tracing to validate pathway efficiency .

Basic: What analytical techniques are used to quantify this compound in biological matrices?

  • Derivatization : React with o-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine to form stable adducts for GC/MS detection .
  • Chromatography : HPLC with UV detection at 275 nm or LC-MS/MS for high sensitivity .
  • Isotopic labeling : ¹⁵N or ¹³C isotopes enable precise tracking in metabolic studies .

Advanced: How does computational modeling (e.g., DFT) predict the reactivity of substituted L-ornithine analogues?

Density functional theory (DFT) calculations using Fukui indices reveal that halogen substitutions (e.g., F, Cl) at the α-C atom alter electrophilicity, impacting binding to enzymes like ornithine aminotransferase . Key findings:

  • Reactivity patterns : Fluorine enhances hydrogen-bonding capacity, while chlorine increases steric clashes.
  • pKa/logP correlations : Software like MarvinSuite predicts solubility changes, guiding synthetic feasibility .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Deproteinization : Use trichloroacetic acid to isolate the compound from biological samples, minimizing exposure .
  • Storage : Store at -20°C in anhydrous methanol to prevent hydrolysis of the Pbf group .
  • Nonclinical assessments : Genotoxicity assays (Ames test) and acute toxicity studies in rodents confirm low systemic risk .

Advanced: How does this compound interact with ornithine aminotransferase (OAT), and what structural insights inform inhibitor design?

Crystal structures (1.95 Å resolution) show that the Pbf-protected N⁵-group forms a covalent adduct with pyridoxal-5'-phosphate (PLP) in OAT’s active site. Key interactions:

  • Salt bridges : Arg180 binds the α-carboxylate, while Tyr55 stabilizes the α-amino group .
  • Suicide inhibition : The fluoromethyl group in 5-fluoromethylornithine undergoes irreversible binding, blocking enzymatic activity .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate the compound’s role in arginine biosynthesis?

Stable isotopes (e.g., L-Ornithine-[5-¹⁵N] hydrochloride) enable metabolic flux analysis in urea cycle studies:

  • Tracer experiments : Incubate hepatocytes with ¹⁵N-labeled compound, then quantify ¹⁵N-arginine via LC-MS .
  • Kinetic modeling : Use isotopomer distributions to calculate turnover rates in hyperammonemia models .

Basic: What are common pitfalls in synthesizing this compound, and how can they be resolved?

  • Low yields : Caused by incomplete sulfonamide coupling. Solution : Use Hünig’s base (DIPEA) to deprotonate the amine .
  • Stereochemical drift : Occurs during Boc deprotection. Mitigation : Perform reactions at 0°C and monitor by chiral HPLC .

Advanced: How does the Pbf protecting group influence the compound’s stability under acidic conditions?

The Pbf group’s electron-withdrawing sulfonyl moiety enhances resistance to trifluoroacetic acid (TFA), enabling selective Boc removal without cleavage. Validation :

  • Stability assays : 1H NMR confirms >95% Pbf retention after 2 hr in 50% TFA .
  • Comparative data : Benzyloxycarbonyl (Z) groups degrade under similar conditions, highlighting Pbf’s superiority .

Advanced: How do discrepancies in stereochemical quality arise during synthesis, and how are they addressed?

Discrepancies often stem from racemization during coupling. Resolution strategies :

  • PROCHECK analysis : Validate backbone dihedral angles (ϕ/ψ) against high-resolution crystal structures .
  • Enantiomeric excess (ee) : Measure via Marfey’s reagent derivatization and HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.